SU16f -

SU16f

Catalog Number: EVT-285158
CAS Number:
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU16f is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFRβ). [, , , ] It acts by competitively binding to the ATP-binding site of PDGFRβ, effectively blocking the downstream signaling pathways. [, ] This inhibitory activity makes SU16f a valuable tool in investigating the role of PDGFRβ in various biological processes and disease models. Notably, it has been extensively studied in the context of spinal cord injury (SCI) and its role in fibrotic scar formation. [, , , ]

Mechanism of Action

SU16f exerts its biological effects by selectively inhibiting PDGFRβ. [, , , ] It achieves this by competitively binding to the intracellular ATP-binding site of the receptor. [, ] This binding event prevents PDGFRβ from being activated by its natural ligands, platelet-derived growth factors (PDGFs). As a result, downstream signaling cascades initiated by PDGFRβ activation are effectively blocked.

Spinal Cord Injury Research:

SU16f has shown significant promise in preclinical studies investigating spinal cord injury (SCI). [, , , ] It has been demonstrated to:

  • Inhibit fibrotic scar formation: By blocking PDGFRβ signaling, SU16f effectively reduces the migration and proliferation of PDGFRβ+ pericytes, which are key players in the formation of the fibrotic scar that hinders axon regeneration after SCI. [, , , ]

  • Promote axon regeneration: The reduction in fibrotic scar formation creates a more permissive environment for axon regeneration, potentially leading to improved functional recovery after SCI. [, , , ]

  • Improve locomotor function: Studies have reported that treatment with SU16f after SCI leads to enhanced locomotor function recovery in animal models. [, , , ]

Platelet-derived growth factor B (PDGFB)

Compound Description: Platelet-derived growth factor B (PDGFB) is a growth factor that plays a crucial role in cell growth, proliferation, and survival. It exerts its effects by binding to and activating its receptor, platelet-derived growth factor receptor β (PDGFRβ) [, ].

Relevance: PDGFB is directly relevant to SU16f because SU16f acts as a specific inhibitor of PDGFRβ, the receptor for PDGFB [, , ]. By blocking PDGFRβ, SU16f inhibits the downstream signaling pathways activated by PDGFB, ultimately affecting processes like cell migration and fibrotic scar formation.

CHIR99021

Compound Description: CHIR99021 is a potent and selective inhibitor of GSK-3β, a kinase involved in various cellular processes including glycogen synthase regulation and Wnt signaling [].

Relevance: While not directly targeting PDGFRβ like SU16f, CHIR99021 is included in a cocktail of small molecules used in a study to chemically induce the reprogramming of fibroblasts into cardiomyocytes []. This highlights the potential of exploring different signaling pathways, in addition to PDGFRβ, for therapeutic interventions in conditions like spinal cord injury where SU16f shows promise.

Properties

Product Name

SU 16F

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Solubility

Soluble in DMSO

Synonyms

SU16F

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.